molecular formula C17H15ClFNO3 B2699788 [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1638707-65-9

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2699788
CAS No.: 1638707-65-9
M. Wt: 335.76
InChI Key: VWEGBRNHHLBNRD-UHFFFAOYSA-N
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Description

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic specialty organic compound supplied exclusively for research applications. This molecule belongs to a class of anilino-acetate esters and is provided as a high-purity material for chemical and biological research. Compounds within this structural family, characterized by their amide and ester functional groups, have demonstrated significant research utility in various fields . Researchers utilize this compound and its structural analogs as valuable chemical tools in medicinal chemistry and drug discovery efforts . Its molecular structure, which incorporates halogenated aryl rings, makes it a candidate for investigating structure-activity relationships, particularly in the development of targeted therapeutic agents . Some closely related chemical analogs have shown research promise in studying cellular signaling pathways . The compound is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-5-6-15(14(18)7-11)20-16(21)10-23-17(22)9-12-3-2-4-13(19)8-12/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEGBRNHHLBNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The starting material, 2-chloro-4-methylaniline, is reacted with an appropriate acylating agent to form the corresponding anilino derivative.

    Esterification: The anilino derivative is then subjected to esterification with 2-(3-fluorophenyl)acetic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aniline moiety, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: While AZD1152’s role as an aurora kinase inhibitor is documented , the target compound’s pharmacological profile requires further investigation.
  • Computational Modeling : Tools like Mercury () and SHELXL () could elucidate packing patterns and intermolecular interactions critical for crystallization .
  • Solubility Optimization : Introducing polar groups (e.g., morpholine in ) or modifying the ester moiety (e.g., furan in ) may enhance bioavailability.

Biological Activity

The compound [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C17H16ClFNO3C_{17}H_{16}ClFNO_3. It features a chloroaniline moiety and a fluorophenyl group, which are significant for its biological interactions. Understanding the structure-activity relationship (SAR) is crucial for predicting its efficacy against various biological targets.

While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that this compound may exert its effects through multiple pathways:

  • Inhibition of Tumor Growth : Initial investigations indicate that it may inhibit tumor cell proliferation by targeting specific oncogenic pathways.
  • Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cell lines, which is a critical mechanism for anticancer agents.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including melanoma and leukemia. It demonstrated significant cytotoxicity, suggesting its effectiveness as a therapeutic agent.
  • In Vivo Studies : Animal models have shown that administration of this compound can lead to reduced tumor sizes, indicating its potential for clinical applications.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerEffective against melanoma and leukemia cell lines
Apoptosis InductionInduces apoptosis in treated cells
In Vivo EfficacyReduced tumor size in animal models
SAR InsightsStructure-activity relationships explored

Case Study 1: Melanoma Cell Lines

In a study involving melanoma cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent activity. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells showed increased markers of apoptosis compared to controls.

Case Study 2: Leukemia Models

Another investigation focused on leukemia models where the compound was administered over a period of two weeks. Results indicated a significant reduction in leukemic cell counts and an increase in survival rates among treated subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Amide bond formation : React 2-chloro-4-methylaniline with a ketone or acyl chloride to form the 2-oxoethyl intermediate.

Esterification : Couple the intermediate with 2-(3-fluorophenyl)acetic acid using a coupling agent (e.g., DCC or EDCI) under anhydrous conditions.

  • Critical Conditions :
  • Temperature control (0–5°C for amidation; 40–60°C for esterification).
  • Solvent choice (e.g., dichloromethane for amidation, THF for esterification).
  • Use of catalysts (e.g., DMAP for esterification) .
  • Table 1 : Example Reaction Parameters
StepReagent/CatalystSolventTemp. (°C)Yield (%)
AmidationAcetyl chlorideDCM0–575–85
EsterificationEDCI/DMAPTHF5065–70

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., integration ratios for aromatic protons, fluorine coupling in 19F^{19}\text{F}-NMR).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic patterns for chlorine/fluorine.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability is influenced by:

  • Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous or high-humidity environments. Store under inert gas (N2_2/Ar) at -20°C in desiccated vials.
  • Photodegradation : Fluorophenyl and chloroanilino groups may degrade under UV light. Use amber glassware and avoid prolonged light exposure .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Cytotoxicity Assays : Test in cancer cell lines (e.g., MTT assay) with IC50_{50} determination.
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (e.g., Br, I) or methoxy groups at the 4-methylanilino position.
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical binding motifs (e.g., hydrogen bonding with the oxoethyl group).
  • Case Study : Analogues lacking the 3-fluorophenyl group showed 10-fold lower potency in kinase inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., cell passage number, serum batch).
  • Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis.
  • Example : Discrepancies in cytotoxicity data may arise from impurity-driven off-target effects; repurify compound via preparative HPLC .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Methodological Answer :

  • In Silico Tools : Use ADMET Predictor™ or SwissADME to forecast Phase I/II metabolism (e.g., ester hydrolysis or cytochrome P450 oxidation).
  • Metabolite Identification : Simulate hepatic microsomal incubations followed by LC-MS/MS analysis.
  • Case Study : Predominant metabolites include 3-fluorophenylacetic acid and 2-chloro-4-methylaniline derivatives, which require toxicity screening .

Q. What advanced techniques optimize its formulation for in vivo studies?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Use PLGA or liposomes to enhance aqueous solubility and bioavailability.
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with LC-MS/MS quantification of plasma concentrations.
  • Table 2 : Formulation Parameters
MethodExcipientParticle Size (nm)Encapsulation Efficiency (%)
PLGAPEG-400150–20085–90
LiposomeCholesterol80–12070–75

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